molecular formula C19H28N4O2 B1164670 ADB-PINACA isomer 4

ADB-PINACA isomer 4

Cat. No. B1164670
M. Wt: 344.5
InChI Key: DHGROCCLLLHPHU-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ADB-PINACA is an analog of AKB48, a synthetic cannabinoid recently identified in herbal products. ADB-PINACA isomer 4 is a regioisomer of ADB-PINACA. The physiological and toxicological properties of this compound have not been determined. This product is intended for forensic and research applications.

Scientific Research Applications

Metabolic Fate and Detection

  • Metabolism in Human Hepatocytes : ADB-PINACA undergoes various metabolic reactions, including hydroxylation and glucuronidation, when incubated with human hepatocytes. These metabolic pathways are crucial for distinguishing ADB-PINACA from its analogs in forensic and clinical contexts (Carlier et al., 2017).

  • Detection in Forensic Toxicology : Techniques have been developed for screening and confirming ADB-PINACA in human whole blood, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This is important for forensic investigations and toxicological analysis (Tynon et al., 2017).

  • Pharmacological Characterization : ADB-PINACA, among other synthetic cannabinoids, was synthesized and characterized for its pharmacological properties. It was found to act as a high potency agonist of CB1 and CB2 receptors, highlighting its potential impact on the human cannabinoid system (Banister et al., 2015).

  • Structural and Analytical Characterization : A study provided a comprehensive analytical and structural characterization of MDMB-4en-PINACA, a novel synthetic cannabinoid and analogue of ADB-PINACA. Methods like NMR, LC-MS, and X-ray diffraction were used, which are crucial for forensic and clinical purposes (Dybowski et al., 2021).

  • Metabolite Identification in Forensic Cases : The metabolism of various synthetic cannabinoids, including ADB-PINACA, was studied, and their detection in forensic toxicology cases and prison seizures was reported. This helps in identifying drug use in legal and correctional contexts (Kronstrand et al., 2021).

Pharmacological Effects and Stability

  • Cannabinoid Receptor Activity : The pharmacological effects of ADB-PINACA and its metabolites on cannabinoid receptors were evaluated, providing insight into their potential psychoactive effects and health risks (Banister et al., 2015).

  • Stability Analysis : A study on the stability of synthetic cannabinoids, including ADB-PINACA, in various storage conditions provided recommendations for handling and analyzing these compounds in a forensic context (Hess et al., 2017).

  • Enantiospecific Synthesis and Biological Activity : Research on the synthesis and biological activity of indazole-based synthetic cannabinoid receptor agonists, including ADB-PINACA, highlighted their interaction with CB1 and CB2 receptors. This information is vital for understanding their psychoactive effects and potential health risks (Antonides et al., 2019).

properties

Product Name

ADB-PINACA isomer 4

Molecular Formula

C19H28N4O2

Molecular Weight

344.5

InChI

InChI=1S/C19H28N4O2/c1-4-5-8-11-23-16-10-7-6-9-14(16)17(22-23)19(25)21-15(18(20)24)12-13(2)3/h6-7,9-10,13,15H,4-5,8,11-12H2,1-3H3,(H2,20,24)(H,21,25)/t15-/m0/s1

InChI Key

DHGROCCLLLHPHU-HNNXBMFYSA-N

SMILES

O=C(N[C@H](C(N)=O)CC(C)C)C1=NN(CCCCC)C2=C1C=CC=C2

synonyms

(S)-N-(1-amino-4-methyl-1-oxopentan-2-yl)-1-pentyl-1H-indazole-3-carboxamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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